molecular formula C8H2Cl2F3NO B1407699 3,4-Dichloro-5-(trifluoromethoxy)benzonitrile CAS No. 1706458-14-1

3,4-Dichloro-5-(trifluoromethoxy)benzonitrile

Cat. No. B1407699
CAS RN: 1706458-14-1
M. Wt: 256.01 g/mol
InChI Key: FADLYMJUOGDQJL-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-(trifluoromethoxy)benzonitrile is an organic compound that belongs to the family of benzonitrile derivatives . It has a molecular weight of 256.01 .


Molecular Structure Analysis

The IUPAC name for this compound is 3,4-dichloro-5-(trifluoromethoxy)benzonitrile . The InChI code is 1S/C8H2Cl2F3NO/c9-5-1-4(3-14)2-6(7(5)10)15-8(11,12)13/h1-2H .


Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature .

Scientific Research Applications

Proton Donation in Electrochemical Studies

3,4-Dichloro-5-(trifluoromethoxy)benzonitrile, a related compound to chloroxynil, has been identified as an efficient proton donor in electrochemical studies in non-aqueous solutions like dimethylsulfoxide. Its reduction occurs at more negative potentials than common proton donors, proving crucial in protonation of species with similarly negative reduction potentials. Theoretical calculations have confirmed this unique property (Sokolová et al., 2012).

Catalyst in Heterogeneous and Homogeneous Systems

The compound has been studied as part of the investigation into cobalt corroles, which act as catalysts for the reduction of dioxygen. The bulky substituents on the corrole macrocycle, such as in the case of 3,4-Dichloro-5-(trifluoromethoxy)benzonitrile, influence the catalytic activity in both heterogeneous and homogeneous systems (Kadish et al., 2008).

Cycloaddition Reactions

In organic chemistry, the compound is involved in cycloaddition reactions. For instance, a study on the kinetics and mechanism of 1,3-cycloaddition of a substituted benzonitrile oxide revealed how this compound reacts with arylacetylenes, offering insights into the creation of isoxazoles (Beltrame et al., 1967).

Electrolyte Additive in Lithium Ion Batteries

The use of 4-(Trifluoromethyl)-benzonitrile, a similar compound, as an electrolyte additive in high voltage lithium ion batteries has been studied. It significantly improves the cyclic stability and capacity retention of lithium nickel manganese oxide cathodes (Huang et al., 2014).

Spectroscopic Observation in Continuous Flow Iodination

The compound has been used in spectroscopic studies for continuous flow iodination. The iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile via C–H lithiation and subsequent treatment with iodine under continuous flow conditions was explored, indicating its potential in streamlining chemical processes (Dunn et al., 2018).

HPLC Measurement in Poisoning Diagnosis

A high-performance liquid-chromatographic assay for benzonitrile herbicides, which include compounds similar to 3,4-Dichloro-5-(trifluoromethoxy)benzonitrile, aids in the diagnosis of acute poisoning. This application demonstrates its relevance in medical diagnostics (Flanagan & Ruprah, 1989).

properties

IUPAC Name

3,4-dichloro-5-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl2F3NO/c9-5-1-4(3-14)2-6(7(5)10)15-8(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADLYMJUOGDQJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)(F)F)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-5-(trifluoromethoxy)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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